molecular formula C10H14FNO B15220160 (S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol

(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol

Cat. No.: B15220160
M. Wt: 183.22 g/mol
InChI Key: LWVWREOKGDBICX-JTQLQIEISA-N
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Description

(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and (S)-1-amino-2-methylpropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol group.

    Coupling Reaction: The deprotonated phenol is then coupled with (S)-1-amino-2-methylpropane using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(1-Amino-2-methylpropyl)benzonitrile
  • (S)-2-(1-Amino-2-methylpropyl)aniline
  • (1-Amino-2-methylpropyl)phosphonic acid

Uniqueness

(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol is unique due to the presence of the fluorophenol moiety, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

5-[(1S)-1-amino-2-methylpropyl]-2-fluorophenol

InChI

InChI=1S/C10H14FNO/c1-6(2)10(12)7-3-4-8(11)9(13)5-7/h3-6,10,13H,12H2,1-2H3/t10-/m0/s1

InChI Key

LWVWREOKGDBICX-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC(=C(C=C1)F)O)N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)F)O)N

Origin of Product

United States

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